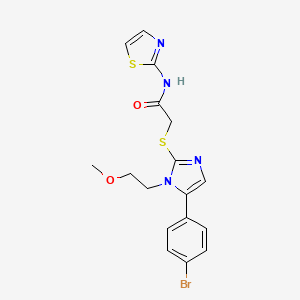
2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17BrN4O2S2 and its molecular weight is 453.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(thiazol-2-yl)acetamide
- Molecular Formula : C17H22BrN3O2S
- Molecular Weight : 412.35 g/mol
- CAS Number : 1206997-17-2
The compound is believed to exert its biological effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in disease pathways, particularly those related to inflammatory and cancer processes.
- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
Research indicates that derivatives of imidazole compounds, including this one, exhibit anticancer properties. In vitro studies have shown:
- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, IC50 values were reported in the low micromolar range, indicating potent activity against these cell types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : In vitro tests revealed that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The potential anti-inflammatory effects are noteworthy:
- Cytokine Modulation : Studies have shown that the compound can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a role in managing inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism Exploration
A study investigated the molecular mechanisms underlying the anticancer activity of this compound. It was found to induce apoptosis in cancer cells via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This suggests that the compound may serve as a lead for developing novel anticancer agents.
特性
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O2S2/c1-24-8-7-22-14(12-2-4-13(18)5-3-12)10-20-17(22)26-11-15(23)21-16-19-6-9-25-16/h2-6,9-10H,7-8,11H2,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOCSGMAVWWYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














